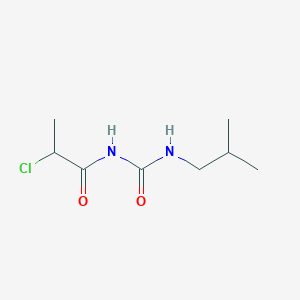

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea

Description

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea is an organic compound with a unique structure that combines a chlorinated propanoyl group and a methylpropyl urea moiety

Properties

IUPAC Name |

2-chloro-N-(2-methylpropylcarbamoyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-5(2)4-10-8(13)11-7(12)6(3)9/h5-6H,4H2,1-3H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGYYTZZNCSBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea typically involves the reaction of 2-chloropropanoyl chloride with 1-(2-methylpropyl)urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and urea derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Substituted urea derivatives.

Hydrolysis: Carboxylic acids and urea derivatives.

Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved may include signal transduction, metabolic regulation, and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-2-methylpropane: A related compound with a similar chlorinated structure.

N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: A thiourea derivative with similar applications in catalysis and organic synthesis.

Biological Activity

3-(2-Chloropropanoyl)-1-(2-methylpropyl)urea is an organic compound with the molecular formula C₈H₁₅ClN₂O₂, identified by the CAS number 923106-33-6. This compound has garnered interest in the scientific community due to its potential biological activities and therapeutic applications. Its unique structure, which combines a chlorinated propanoyl group with a methylpropyl urea moiety, allows for various interactions with biological targets, including enzymes and receptors.

The synthesis of this compound typically involves the reaction of 2-chloropropanoyl chloride with 1-(2-methylpropyl)urea in the presence of a base such as triethylamine. The reaction is generally conducted in solvents like dichloromethane at low temperatures (0-5°C) to optimize yield and purity. In industrial settings, advanced techniques such as microreactor technology may be utilized to enhance efficiency and control over reaction conditions.

Research indicates that this compound may exert its biological effects through specific interactions with molecular targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, potentially influencing metabolic pathways and signal transduction processes. Ongoing studies are focused on elucidating the precise mechanisms by which this compound binds to proteins and alters their conformations, which is crucial for assessing its therapeutic potential.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural similarities to other bioactive compounds may contribute to its efficacy against various microbial strains. Further investigations are needed to quantify its effectiveness and explore its potential applications in treating infections.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. Research is ongoing to determine the specific cancer types that may be susceptible to treatment with this compound and to understand the underlying mechanisms involved .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Enzyme Inhibition : A recent investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorders.

- Antimicrobial Efficacy : In a comparative study against standard antimicrobial agents, this compound demonstrated comparable or enhanced activity against certain bacterial strains, indicating its potential as a novel antimicrobial agent.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential role in cancer therapy. The mechanism of action appears to involve disruption of cellular signaling pathways that regulate cell survival .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅ClN₂O₂ |

| CAS Number | 923106-33-6 |

| Potential Activities | Antimicrobial, Anticancer |

| Enzyme Interaction | Inhibitory effects observed |

| Synthesis Method | Reaction with 2-chloropropanoyl chloride and 1-(2-methylpropyl)urea |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.